molecular formula C8H9F3N2O B1406549 6-Ethoxy-5-(trifluoromethyl)pyridin-3-amine CAS No. 1627857-18-4

6-Ethoxy-5-(trifluoromethyl)pyridin-3-amine

Cat. No. B1406549
Key on ui cas rn: 1627857-18-4
M. Wt: 206.16 g/mol
InChI Key: IMICPNJPQGVLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035063B2

Procedure details

To a mixture of 2-ethoxy-5-nitro-3-(trifluoromethyl)pyridine (120 mg, 0.508 mmol) in EA (10 mL) was added tin(II) chloride dihydrate (459 mg, 2.033 mmol). The mixture was stirred at 50° C. for 16 h. Then the solution was distributed between EA and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The crude material was purified by preparative TLC (PE/EA=4:1, Rf=0.6) to yield a light yellow oil of 6-ethoxy-5-(trifluoromethyl)pyridin-3-amine (80 mg, 0.310 mmol, 61.1% yield): 1H NMR (400 MHz, CD3OD) δ 6.27 (d, J=2.5 Hz, 1H), 5.86 (d, J=3.0 Hz, 1H), 2.81 (m, 2H), 0.17 (t, J=7.0 Hz, 3H); ES-LCMS m/z 207.1 (M+H).
Name
2-ethoxy-5-nitro-3-(trifluoromethyl)pyridine
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
459 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][C:7]([N+:14]([O-])=O)=[CH:6][N:5]=1)[CH3:2].O.O.[Sn](Cl)Cl.C([O-])(O)=O.[Na+]>CC(=O)OCC>[CH2:1]([O:3][C:4]1[N:5]=[CH:6][C:7]([NH2:14])=[CH:8][C:9]=1[C:10]([F:13])([F:11])[F:12])[CH3:2] |f:1.2.3,4.5|

Inputs

Step One
Name
2-ethoxy-5-nitro-3-(trifluoromethyl)pyridine
Quantity
120 mg
Type
reactant
Smiles
C(C)OC1=NC=C(C=C1C(F)(F)F)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(OCC)=O
Step Two
Name
Quantity
459 mg
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by preparative TLC (PE/EA=4:1, Rf=0.6)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=N1)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.31 mmol
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 61.1%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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